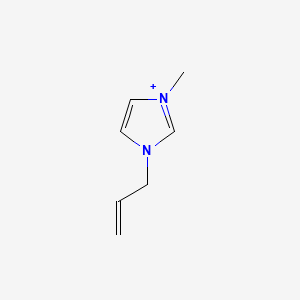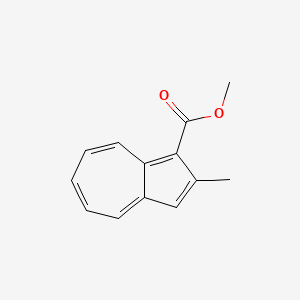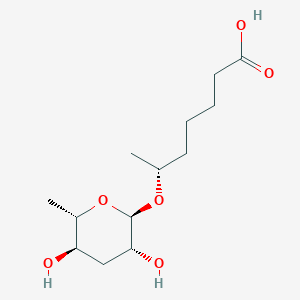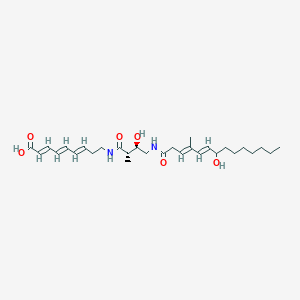
7-methoxy-9H-carbazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-9H-carbazole-3-carboxylic Acid is a natural product found in Clausena and Clausena excavata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- 7-Methoxy-9H-carbazole-3-carboxylic Acid and related compounds have been synthesized through efficient reactions, with their structures confirmed by methods such as X-ray crystal diffraction. These compounds are significant for their use in the synthesis of naturally occurring alkaloids and for their potential in various applications due to their unique chemical properties (Ma et al., 2014).
Biological and Pharmacological Studies
- Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as candidates for anticancer drug development (Jiang et al., 2014).
Molecular Interactions and Properties
- The molecular structure and interactions of derivatives of this compound have been studied, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Fun et al., 2009).
Fluorescence and Spectroscopic Applications
- Carbazole derivatives, including those related to this compound, have been explored for their fluorescent properties, making them useful in various spectroscopic applications and as fluorescent probes (Mitra et al., 2013).
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
7-methoxy-9H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-18-9-3-4-10-11-6-8(14(16)17)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3,(H,16,17) |
Clave InChI |
USLLRQCTAZQWLY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |
Sinónimos |
clausine N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)












![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)